2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine
CAS No.: 1484193-33-0
Cat. No.: VC3415701
Molecular Formula: C10H12F2N2
Molecular Weight: 198.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1484193-33-0 |
|---|---|
| Molecular Formula | C10H12F2N2 |
| Molecular Weight | 198.21 g/mol |
| IUPAC Name | 2-(2,2-difluoroethyl)-1,3-dihydroisoindol-5-amine |
| Standard InChI | InChI=1S/C10H12F2N2/c11-10(12)6-14-4-7-1-2-9(13)3-8(7)5-14/h1-3,10H,4-6,13H2 |
| Standard InChI Key | RCLXLNAXPRBUBU-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1CC(F)F)C=C(C=C2)N |
| Canonical SMILES | C1C2=C(CN1CC(F)F)C=C(C=C2)N |
Introduction
Chemical Properties and Structure
2-(2,2-Difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine belongs to the isoindole family of heterocyclic compounds. Its structure consists of a partially saturated isoindole core with an amine group at the 5-position and a difluoroethyl substituent at the 2-position. This configuration creates a molecule with interesting physiochemical properties and potential for biological interactions.
Physical and Chemical Data
The compound possesses the following key physical and chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1484193-33-0 |
| Molecular Formula | C₁₀H₁₂F₂N₂ |
| Molecular Weight | 198.21 g/mol |
| IUPAC Name | 2-(2,2-difluoroethyl)-1,3-dihydroisoindol-5-amine |
| Standard InChI | InChI=1S/C10H12F2N2/c11-10(12)6-14-4-7-1-2-9(13)3-8(7)5-14/h1-3,10H,4-6,13H2 |
| Standard InChIKey | RCLXLNAXPRBUBU-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1CC(F)F)C=C(C=C2)N |
This compound features a distinctive molecular structure with a 2,3-dihydro-1H-isoindole scaffold bearing an amino group at the 5-position and a difluoroethyl substituent attached to the nitrogen at position 2. The presence of two fluorine atoms on the ethyl chain is a critical feature that can significantly influence the compound's properties and potential applications.
Structural Features
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The 2,3-dihydro-1H-isoindole core: A partially saturated bicyclic structure combining a benzene ring fused with a five-membered nitrogen-containing heterocycle
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The primary amine at the 5-position: Provides a site for hydrogen bonding and potential derivatization
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The difluoroethyl group at the N-2 position: Enhances lipophilicity and metabolic stability
The difluoroethyl moiety is particularly significant as it can influence the compound's pharmacokinetic profile. Fluorine atoms form strong bonds with carbon and can block metabolic degradation at vulnerable sites, potentially increasing the compound's half-life in biological systems. Furthermore, the fluorine substituents can alter the electronic properties of the molecule, affecting its interactions with biological targets.
Synthesis Methods
The synthesis of 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine typically requires multi-step synthetic procedures, with various approaches documented in the literature.
General Synthetic Pathways
The synthesis of this fluorinated isoindole derivative typically involves multiple steps starting from simpler isoindole derivatives or appropriate precursors. Common approaches include:
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Nucleophilic substitution reactions to introduce the difluoroethyl group
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Reduction steps to form the dihydroisoindole ring
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Functionalization of the aromatic ring to incorporate the amine group
A general synthetic pathway often begins with an appropriately substituted isoindole or isoindoline precursor, followed by selective N-alkylation with a suitable difluoroethylating agent. The amine functionality may be introduced either before or after the difluoroethylation step, depending on the specific synthetic strategy employed.
Fluorination Strategies
The incorporation of the difluoroethyl group is a critical aspect of the synthesis. Recent advancements in fluorination chemistry have expanded the available methodologies for introducing such groups. Visible-light-induced photoredox catalysis has emerged as a powerful tool for incorporating fluoroalkyl groups into organic frameworks.
For instance, photoredox-catalyzed methods utilizing reagents such as 2,2,2-trifluoroethyl iodide have been developed for the fluoroalkylation of various substrates . While this specific example focuses on trifluoroethylation rather than difluoroethylation, similar strategies could potentially be adapted for the synthesis of 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine.
More recently, developments in difluoromethylation chemistry using reagents such as zinc difluoromethanesulfinate (DFMS) have opened new routes for introducing difluoromethyl groups into various nitrogen-containing heteroarenes . Such methodologies could potentially be extended or modified for the synthesis of difluoroethylated compounds.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine and related compounds provides valuable insights into its potential biological functions and applications.
Role of the Difluoroethyl Group
The difluoroethyl substituent at the 2-position of the isoindole ring significantly influences the compound's properties:
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Enhanced metabolic stability: The C-F bonds resist enzymatic degradation, potentially prolonging the compound's activity in biological systems.
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Altered electronic properties: Fluorine atoms are highly electronegative and can withdraw electron density from adjacent parts of the molecule, affecting its reactivity and binding characteristics.
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Improved lipophilicity: The difluoroethyl group often increases a compound's ability to cross cellular membranes, enhancing bioavailability.
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Modified hydrogen bonding: Fluorine atoms can serve as weak hydrogen bond acceptors, potentially influencing interactions with biological targets.
In patent literature, fluorinated alkyl groups are frequently introduced to optimize drug candidates' pharmacokinetic and pharmacodynamic properties . The 2,2-difluoroethyl moiety, in particular, is being increasingly explored in medicinal chemistry as an alternative to the more common trifluoromethyl group, offering a balance of metabolic stability and electronic effects.
Significance of the Amino Group at Position 5
The primary amine at the 5-position of the isoindole ring provides:
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A site for hydrogen bonding interactions with biological targets
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A reactive handle for further chemical modifications to create derivatives
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Potential for salt formation, which can improve solubility and bioavailability
In related compounds, such functionalities at this position have been shown to interact with various biological targets. For example, in PD-307243, the 5-position of the isoindole is involved in key interactions with the hERG channel .
Analytical Methods for Characterization
Various analytical techniques can be employed for the characterization and quality control of 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for the characterization of fluorinated compounds:
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¹H NMR can identify the characteristic patterns of the isoindole ring protons and the difluoroethyl group. The latter typically appears as a complex multiplet due to H-F coupling.
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¹³C NMR shows characteristic splitting patterns for carbon atoms attached to fluorine, with the carbon of the CF₂ group usually appearing as a triplet due to C-F coupling.
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¹⁹F NMR provides specific information about the fluorine environment, with the difluoromethyl group typically appearing as a distinctive signal.
Mass spectrometry (MS) can confirm the molecular weight and fragmentation pattern, with the molecular ion peak expected at m/z 198.21 and characteristic fragmentation involving loss of the difluoroethyl group.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods can be developed for the analysis and purification of 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine. The compound's UV absorption properties, due to its aromatic system, make it amenable to UV detection in HPLC analysis.
Applications in Drug Discovery
The unique structural features of 2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine position it as a compound of interest in drug discovery efforts. Its potential applications span multiple therapeutic areas.
Medicinal Chemistry Applications
In medicinal chemistry, compounds containing the isoindole scaffold have been explored for various therapeutic applications:
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Angiogenesis inhibition: Similar isoindole derivatives have shown promise in treating angiogenesis-mediated diseases .
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Ion channel modulation: Related compounds like PD-307243 have demonstrated activity as ion channel modulators, specifically affecting hERG channels involved in cardiac function .
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CNS drug development: The lipophilicity conferred by the difluoroethyl group may enhance blood-brain barrier penetration, making such compounds potential candidates for central nervous system therapeutics.
The combination of the isoindole scaffold with the difluoroethyl moiety creates a molecule with potentially advantageous pharmacokinetic properties, including enhanced metabolic stability and improved bioavailability. These characteristics are particularly valuable in drug discovery, where optimizing a compound's ADME (absorption, distribution, metabolism, excretion) profile is crucial.
Building Block in Chemical Libraries
2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine can serve as a valuable building block for the creation of diverse chemical libraries. The primary amine at the 5-position provides a convenient handle for further derivatization through various reactions:
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Amide coupling to introduce peptidic or non-peptidic fragments
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Reductive amination to add diverse alkyl or aryl groups
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Urea or thiourea formation for potential kinase inhibitors
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Sulfonamide synthesis for potential enzyme inhibitors
Such libraries could be screened against various biological targets to identify novel lead compounds for drug discovery programs.
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